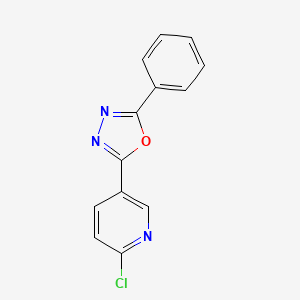

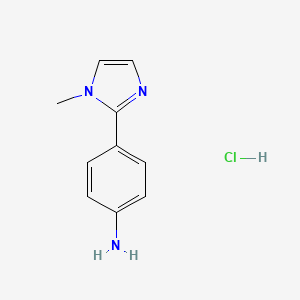

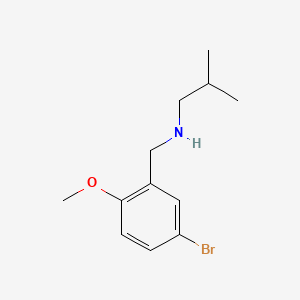

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Properties and Interactions

Studies on compounds similar to "2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine" often explore their crystal structure to understand their molecular interactions. For instance, research has detailed how the oxadiazole ring and the pyridine ring are inclined slightly to one another, with significant dihedral angles observed between chloro-substituted phenyl rings and the oxadiazole and pyridine rings. These structural insights are crucial for designing molecules with desired physical and chemical properties (Fun et al., 2012).

Anticancer Potential

Several studies have investigated the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds have been identified as apoptosis inducers with activity against various cancer cell lines. Their structure-activity relationship studies have shown the importance of specific substituents for their anticancer activity. For example, compounds with a pyridyl group replacing a phenyl group and a substituted five-member ring in the 5-position showed significant activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Electronic and Optical Characteristics

1,3,4-oxadiazole derivatives have been extensively studied for their electronic and optical properties. These properties make them suitable for applications in electronic devices. For example, oxadiazole derivatives have been synthesized and characterized for their potential as electron-transporting and exciton-blocking materials in OLEDs. Their high electron mobilities and excellent performance in blue, green, and red devices highlight their utility in creating efficient and durable OLEDs (Shih et al., 2015).

Applications in Organic Electronics

Oxadiazole derivatives are pivotal in developing organic electronic devices due to their balanced carrier transport and high triplet energy levels. Their incorporation into OLEDs has resulted in devices with reduced driving voltages, high efficiency, and minimal efficiency roll-off. These materials serve as electron transporters and hole/exciton blockers, demonstrating the potential of 1,3,4-oxadiazole derivatives in enhancing the performance of organic electronic devices (Wang et al., 2019).

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJVBMCJJVXUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324637 |

Source

|

| Record name | 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861212-07-9 |

Source

|

| Record name | 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2759545.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)

![5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline](/img/structure/B2759556.png)

![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/structure/B2759563.png)

![2-Benzo[b][1]benzoxepinamine](/img/structure/B2759567.png)